N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound with a complex structure that includes a benzyl group, a methanesulfonamide group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. The resulting intermediate is then further modified to introduce the benzyl and methanesulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
Uniqueness: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide stands out due to its specific structural features and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)18-15-8-9-16-14(11-15)7-10-17(20)19(16)12-13-5-3-2-4-6-13/h2-6,8-9,11,18H,7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQVFQJHSYZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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